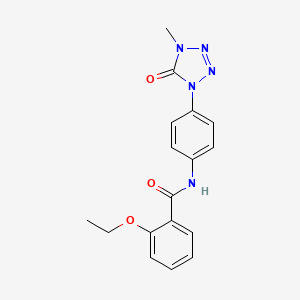

![molecular formula C17H17N5O B2645794 6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2198509-35-0](/img/structure/B2645794.png)

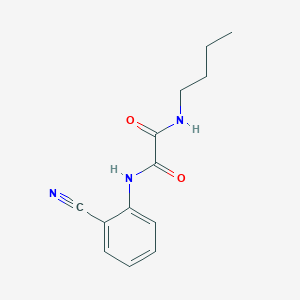

6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“6-Methyl-2-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one” is a chemical compound that contains a quinoxaline moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .

Chemical Reactions Analysis

The direct C–H multifunctionalization of quinoxalin-2 (1 H )-ones via multicomponent reactions has attracted considerable interest due to their diverse biological activities and chemical profile . It mainly covers reaction methods for the simultaneous introduction of C–C bonds and C–R F /C/O/N/Cl/S/D bonds into quinoxalin-2 (1 H )-ones and their reaction mechanisms .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Quinoxaline derivatives, including those similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, the synthesis of quinoxaline-based thiazolidinones and azetidinones has been reported, showing activity against different microorganisms, confirming the potential of these compounds in antimicrobial research (Vyas, Chauhan, & Parikh, 2007). Similarly, novel 6H-indolo quinoxaline fused azetidinones exhibited a wide range of antimicrobial activity, further illustrating the chemical versatility and biological relevance of such compounds (Padmini, Babu, & Madhavan, 2015).

Anti-fibrotic and Anticancer Potential

The pharmacokinetics and tissue distribution of a novel ALK5 inhibitor, structurally related to the quinoxaline compound, have been investigated. This research highlights the compound's potential in suppressing renal and hepatic fibrosis, as well as exerting anti-metastatic effects, suggesting a promising direction for anti-fibrotic drug development (Kim et al., 2008).

Novel Antimicrobial and Mosquito Larvicidal Activities

Research into the synthesis of quinoxaline derivatives has also revealed their utility in developing antimicrobial agents with additional benefits such as mosquito larvicidal activity. This dual functionality underscores the potential of these compounds in public health applications for controlling infectious diseases and pests (Rajanarendar et al., 2010).

Direcciones Futuras

Future developments of multi-component reactions of quinoxalin-2 (1 H )-ones are envisaged, such as the simultaneous construction of C–C and C–B/SI/P/F/I/SE bonds through multi-component reactions; the construction of fused ring and macrocyclic compounds; asymmetric synthesis; green chemistry; bionic structures and other fields . This aims to enrich the methods for the reaction of quinoxalin-2 (1 H )-ones at the C3 position, which have rich applications in materials chemistry and pharmaceutical pharmacology .

Propiedades

IUPAC Name |

6-methyl-2-[(1-quinoxalin-2-ylazetidin-3-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-12-6-7-17(23)22(20-12)11-13-9-21(10-13)16-8-18-14-4-2-3-5-15(14)19-16/h2-8,13H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIPTEMOWLXZKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CN(C2)C3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

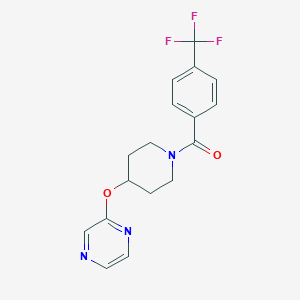

![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2645714.png)

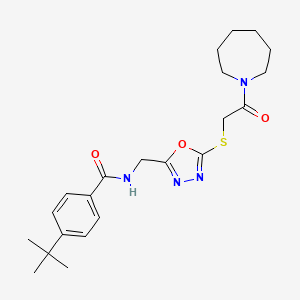

![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)

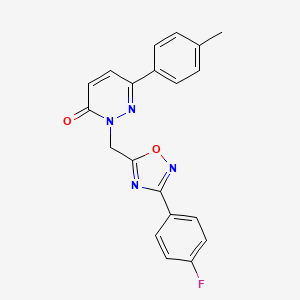

![(E)-methyl 2-(2-cyano-3-(4-isopropoxy-3-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2645719.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2645720.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)

![(6-methoxy-1H-indol-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2645726.png)